1-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
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Overview
Description
1-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is an organic compound that belongs to the class of phenylpropanes. These compounds are characterized by a phenylpropane moiety, which is a phenyl group attached to a three-carbon chain. This compound is known for its unique structure, which includes multiple ether linkages and a methoxy group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, including the formation of ether linkages and the introduction of the methoxy and prop-1-enyl groups. The synthetic route generally starts with the preparation of the intermediate compounds, followed by their sequential reactions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance the yield and purity of the compound.
Chemical Reactions Analysis
1-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, such as its interaction with enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or its use as a drug candidate.
Industry: It is used in the production of specialty chemicals, such as surfactants or polymers.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can be compared with other similar compounds, such as:
1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)benzene: This compound has similar ether linkages but different substituents, leading to different chemical and biological properties.
1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene: This compound has a similar structure but lacks the prop-1-enyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[2-(4-ethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-4-6-19-9-12-21(22(17-19)23-3)26-16-14-24-13-15-25-20-10-7-18(5-2)8-11-20/h4,6-12,17H,5,13-16H2,1-3H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYIYWMQNRFQSP-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C=CC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)/C=C/C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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